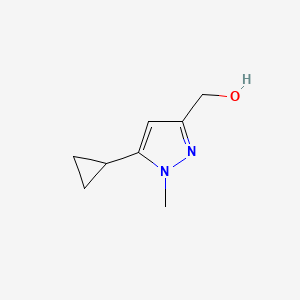![molecular formula C15H18ClNO B2954709 1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2189498-58-4](/img/structure/B2954709.png)
1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one, commonly known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a piperidine derivative that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of CPP is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, CPP has been found to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This increase in dopamine levels has been associated with the reinforcing effects of drugs of abuse, as well as with the development of addiction.
Biochemical and Physiological Effects:
CPP has been found to have a range of biochemical and physiological effects. In addition to its ability to modulate the activity of certain neurotransmitters in the brain, CPP has also been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of a range of inflammatory diseases.
実験室実験の利点と制限
CPP has several advantages for lab experiments. It is relatively easy to synthesize, and it has been widely studied, with a range of established protocols for its use. However, there are also limitations to its use in lab experiments. For example, CPP has been found to have a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, CPP has been found to have a narrow therapeutic window, meaning that it can be toxic at higher doses.
将来の方向性
There are several potential future directions for the study of CPP in scientific research. One area of interest is the development of new drugs that target the dopamine transporter, which could have potential applications in the treatment of addiction and other neuropsychiatric disorders. Additionally, there is interest in the development of new methods for the synthesis of CPP, which could lead to more efficient and cost-effective production of the compound. Finally, there is interest in the development of new methods for the delivery of CPP, which could improve its bioavailability and enhance its therapeutic potential.
Conclusion:
In conclusion, CPP is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitters in the brain. While there are limitations to its use in lab experiments, there are also several potential future directions for the study of CPP, including the development of new drugs and new methods for synthesis and delivery.
合成法
CPP can be synthesized through a variety of methods, including the reaction of 2-chlorobenzaldehyde with piperidine, followed by the addition of acetylacetone. Another method involves the reaction of 2-chlorobenzaldehyde with piperidine, followed by the addition of propargyl bromide. CPP can also be synthesized through the reaction of 2-chlorobenzaldehyde with piperidine, followed by the addition of propargyl alcohol.
科学的研究の応用
CPP has been widely studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitters in the brain. CPP has been used in studies investigating the mechanisms of addiction, as well as in studies exploring the role of certain neurotransmitters in mood disorders such as depression and anxiety.
特性
IUPAC Name |
1-[2-[(2-chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-2-15(18)17-10-6-5-8-13(17)11-12-7-3-4-9-14(12)16/h2-4,7,9,13H,1,5-6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIIMJDKNNTXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B2954626.png)
![4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2954627.png)
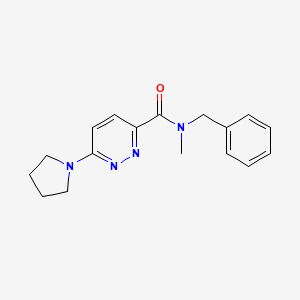
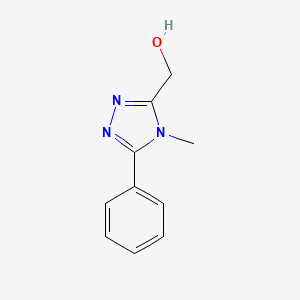


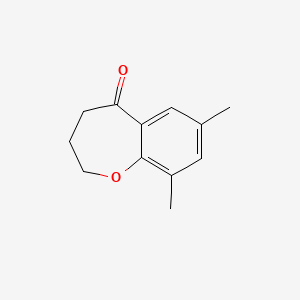

![ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B2954638.png)
![2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide](/img/structure/B2954639.png)
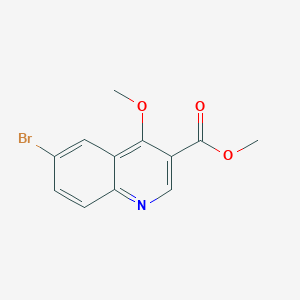

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B2954643.png)
